molecular formula C14H15N3O B2549399 5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034544-80-2

5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2549399
CAS No.: 2034544-80-2
M. Wt: 241.294
InChI Key: AHSDNQPGOFMAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound This compound features a pyrazole ring fused with a pyrazine ring, and it is substituted with a 2-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylbenzoyl chloride with a suitable pyrazole derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:

Uniqueness

What sets 5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the 2-methylbenzoyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-11-4-2-3-5-13(11)14(18)16-8-9-17-12(10-16)6-7-15-17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSDNQPGOFMAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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